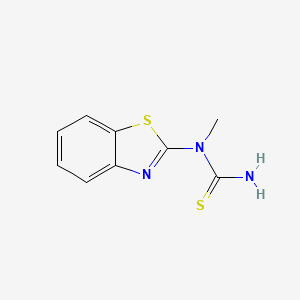
1-(Benzenesulfonyl)-7-hydroxyheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-7-hydroxyheptan-2-one is an organic compound that features a benzenesulfonyl group attached to a heptanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-7-hydroxyheptan-2-one typically involves the reaction of benzenesulfonyl chloride with a suitable heptanone derivative. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to form benzenesulfonyl chloride . This intermediate can then react with a heptanone derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzenesulfonyl)-7-hydroxyheptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamides or sulfonate esters.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-7-hydroxyheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-7-hydroxyheptan-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar reactivity but different functional groups.
Benzenesulfonyl chloride: A precursor used in the synthesis of 1-(Benzenesulfonyl)-7-hydroxyheptan-2-one.
Toluene-4-sulfonic acid: Another sulfonic acid derivative with distinct properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88703-55-3 |
|---|---|
Fórmula molecular |
C13H18O4S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-7-hydroxyheptan-2-one |
InChI |
InChI=1S/C13H18O4S/c14-10-6-2-3-7-12(15)11-18(16,17)13-8-4-1-5-9-13/h1,4-5,8-9,14H,2-3,6-7,10-11H2 |
Clave InChI |
XZMVAKKQJWUMIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
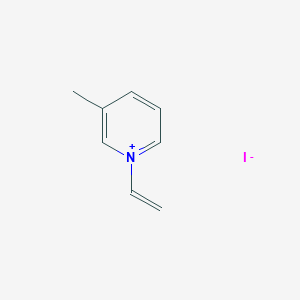

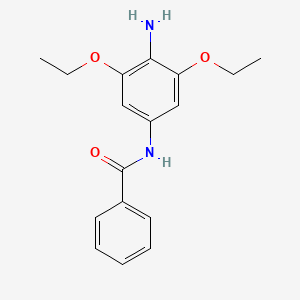
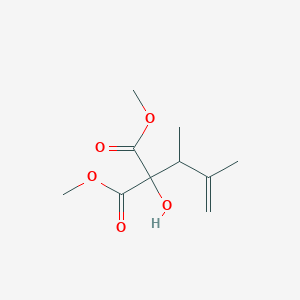
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
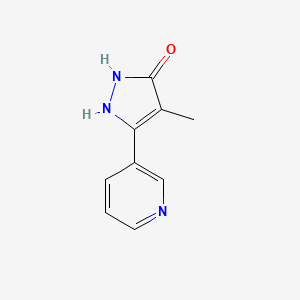
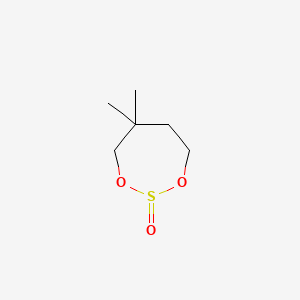
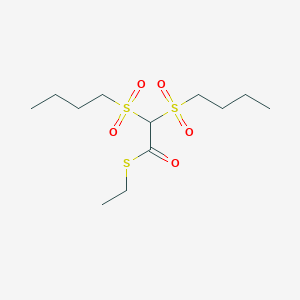

![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
